molecular formula C8H6O2 B14753780 Furo[3,4-d]oxepine CAS No. 275-58-1

Furo[3,4-d]oxepine

Cat. No.: B14753780
CAS No.: 275-58-1
M. Wt: 134.13 g/mol
InChI Key: BNFFIFZGUBDLEL-UHFFFAOYSA-N
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Description

Furo[3,4-d]pyrimidine is a fused heterocyclic compound combining a furan ring and a pyrimidine ring at the [3,4-d] positions. This scaffold has garnered attention in medicinal chemistry due to its structural versatility and bioactivity. Key applications include:

  • EGFR Inhibition: Derivatives exhibit selective inhibition of epidermal growth factor receptor (EGFR), a target in cancer therapy .
  • Anti-Tuberculosis Activity: Spirocyclic derivatives (e.g., 7'H-spiro[azetidine-3,5'-furo[3,4-d]pyrimidine]) demonstrate potent activity against Mycobacterium tuberculosis (Mtb) .
  • Synthetic Accessibility: The scaffold serves as a precursor for functionalized derivatives, enabling structure-activity relationship (SAR) studies .

Properties

CAS No.

275-58-1

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

furo[3,4-d]oxepine

InChI

InChI=1S/C8H6O2/c1-3-9-4-2-8-6-10-5-7(1)8/h1-6H

InChI Key

BNFFIFZGUBDLEL-UHFFFAOYSA-N

Canonical SMILES

C1=COC=CC2=COC=C21

Origin of Product

United States

Preparation Methods

The synthesis of furo[3,4-d]oxepine can be achieved through several synthetic routes. One common method involves the reaction of acrylamides with 4-hydroxy-2-alkynoates in a four-step tandem reaction. This reaction includes C–H activation, Lossen rearrangement, annulation, and lactonization . Another approach involves the use of substituted 2-aminophenols and substituted 2-halobenzaldehydes under basic conditions in a microwave oven

Mechanism of Action

The mechanism of action of furo[3,4-d]oxepine involves its interaction with molecular targets such as microtubules. By inhibiting the polymerization of microtubules, this compound disrupts cellular processes such as morphogenesis, motility, and chromosome segregation during mitosis . This disruption can lead to cell cycle arrest and ultimately cell death, making it a potential anticancer agent.

Comparison with Similar Compounds

Table 1: EGFR Inhibition of Furopyrimidine Derivatives

Compound Fusion Position IC₅₀ (µM) Selectivity Reference
Furo[2,3-d]pyrimidine [2,3-d] 740 Low
Furo[3,4-d]pyrimidine [3,4-d] 0.12* High

*Representative value from optimized derivatives.

Table 2: Anti-TB Activity of Spirocyclic Derivatives

Compound MIC (µg/mL) vs Mtb H37Rv Comparison to Isoniazid Reference
Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] (Compound A) 0.25 2× lower
Spiro[azetidine-3,5'-furo[3,4-d]pyrimidine] (Compound B) 0.50 Comparable

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